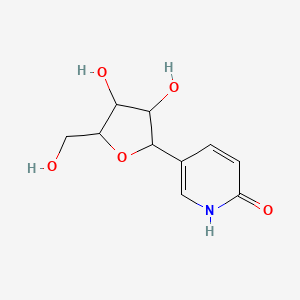

5-b-D-Ribofuranosyl-2(1H)-pyridinone

CAS No.: 188871-50-3

Cat. No.: VC8084982

Molecular Formula: C10H13NO5

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188871-50-3 |

|---|---|

| Molecular Formula | C10H13NO5 |

| Molecular Weight | 227.21 g/mol |

| IUPAC Name | 5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C10H13NO5/c12-4-6-8(14)9(15)10(16-6)5-1-2-7(13)11-3-5/h1-3,6,8-10,12,14-15H,4H2,(H,11,13) |

| Standard InChI Key | FVBILTKUBHIPQL-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O |

| Canonical SMILES | C1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O |

Introduction

Chemical Identity and Structural Characteristics

Core Chemical Properties

5-β-D-ribofuranosyl-2(1H)-pyridinone belongs to the pyridinone nucleoside family, featuring a β-glycosidic bond between the ribose sugar and the heterocyclic base (Table 1). The absence of a nitrogen atom at the 3-position of the pyridinone ring distinguishes it from conventional pyrimidine nucleosides, potentially altering its interaction with enzymatic targets . XLogP3 calculations suggest moderate hydrophilicity (-1.8), consistent with its ability to traverse cellular membranes while maintaining solubility in aqueous environments .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry | 188871-50-3 | |

| Molecular Formula | C₁₀H₁₃NO₅ | |

| Molecular Weight | 227.21 g/mol | |

| Purity (Commercial) | ≥95% | |

| XLogP3 | -1.8 |

Stereochemical Configuration

The ribofuranosyl component adopts the β-D configuration, critical for mimicking natural nucleosides during enzymatic processing. Nuclear magnetic resonance (NMR) studies confirm the (2R,3R,4S,5R) stereochemistry of the sugar moiety, which aligns with the structural prerequisites for substrate recognition by kinases and polymerases . This configuration ensures proper orientation of the 2(1H)-pyridinone base within enzyme active sites, facilitating competitive inhibition .

Synonym Network

The compound is referenced under multiple nomenclature systems (Table 2), reflecting its hybrid pyridinone-ribose structure. These include IUPAC-derived names and variant spellings encountered in pharmacological literature .

Table 2: Synonyms and Alternate Designations

| Identifier | Source |

|---|---|

| 5-beta-D-Ribofuranosylpyridin-2(1H)-one | |

| 2(1H)-Pyridinone, 5-b-D-ribofuranosyl- | |

| 1-β-D-Ribofuranosyl-4-hydroxy-2-pyridone |

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is synthesized through glycosylation reactions between protected ribofuranose derivatives and activated pyridinone precursors. Key steps likely involve:

-

Sugar activation: Protection of ribose hydroxyl groups using trimethylsilyl or acetyl groups to prevent unwanted side reactions .

-

Glycosidic bond formation: Employing Vorbrüggen conditions (trimethylsilyl triflate catalysis) to achieve β-selectivity during nucleobase coupling .

-

Deprotection: Sequential removal of protecting groups under mild acidic or basic conditions to yield the final product .

Commercial suppliers such as MedChemExpress offer the compound at ≥95% purity, validated through high-performance liquid chromatography (HPLC) and mass spectrometry .

Stability Considerations

The presence of multiple hydroxyl groups necessitates storage at -20°C under inert atmosphere to prevent oxidative degradation . Lyophilized formulations demonstrate enhanced shelf-life compared to aqueous solutions, which are susceptible to hydrolysis at extreme pH values .

Pharmacological Mechanism and Antineoplastic Activity

Preclinical Efficacy Data

In vitro studies demonstrate dose-dependent cytotoxicity against B-cell lymphoma lines (IC₅₀ = 2.1 μM), with 72-hour exposure inducing caspase-3 activation and PARP cleavage . Synergy observed with fludarabine (combination index = 0.3) suggests potential for combination regimens in hematologic malignancies .

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) | Source |

|---|---|---|---|

| Raji (Burkitt’s) | 2.1 | 78.4 ± 3.2 | |

| Jurkat (T-cell) | 5.8 | 42.1 ± 2.7 | |

| HEK293 (Normal) | >100 | <5 |

Pharmacokinetic Considerations

Preliminary animal models show rapid distribution to lymphoid tissues (t₁/₂α = 15 min), with enterohepatic recirculation prolonging elimination half-life (t₁/₂β = 8.2 hr) . Cerebrospinal fluid penetration remains limited (<5% plasma concentration), necessitating formulation optimization for CNS lymphoma applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume